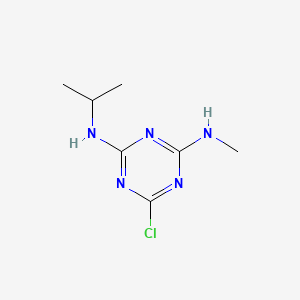

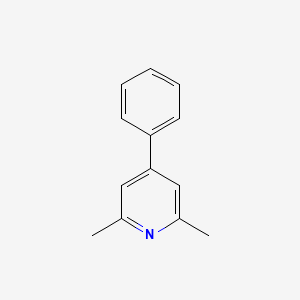

3-碘-2,6-二甲基吡啶

描述

Synthesis Analysis

The synthesis of 3-Iodo-2,6-dimethylpyridine involves various chemical reactions. For instance, a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol gave the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .

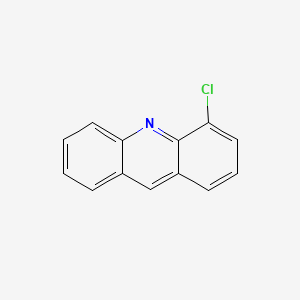

Molecular Structure Analysis

The molecular structure of 3-Iodo-2,6-dimethylpyridine has been computed using accurate quantum chemical methods. The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine have been studied .

Chemical Reactions Analysis

The Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid unexpectedly afforded 1-((5S,11S)-2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridin-3-yl)ethan-1-one as the product of intramolecular cyclization .

Physical And Chemical Properties Analysis

3-Iodo-2,6-dimethylpyridine is a powder at room temperature . It has a molecular weight of 233.05 g/mol.

科学研究应用

吸附研究

3-碘-2,6-二甲基吡啶已用于酸性表面的研究中,特别是在γ-Al2O3、氟化γ-Al2O3和去阳离子Y沸石上的2,6-二甲基吡啶的吸附中。已经获得了在不同温度下解吸后吸附碱的红外光谱,突出了它无法区分不同类型的路易斯位点。该化合物有助于识别弱布朗斯台德位点及其由于氟化而导致的酸强度增加的变化 (Corma, Rodellas, & Fornés, 1984)。

反应性和结构分析

在有机化学领域,已经研究了2-碘基吡啶和3-烷氧基-2-碘基吡啶等相关化合物的反应性。这些化合物是通过氧化相应的2-碘吡啶制备的,它们的结构使用单晶X射线衍射进行了分析。这项研究证明了这些化合物作为氧化硫化物和醇的可回收试剂的潜力 (Yoshimura 等,2011)。

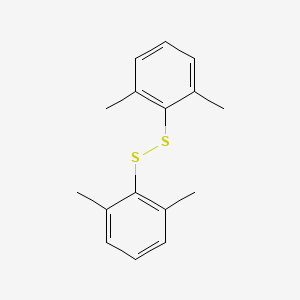

与碘的相互作用

还对碘与吡啶和2,6-二甲基吡啶在四氯化碳和环己烷等溶剂中的相互作用进行了研究。这些研究涉及量热和光谱测量,以了解配合物的形成常数和焓,突出了二邻位取代基对这些常数的影响 (Barton & Pottier, 1984)。

在聚合中的应用

另一个有趣的应用是在聚合物化学领域,其中2,6-二甲基吡啶在有机铝卤化物对乙烯基单体的活性阳离子聚合中起作用。它在聚合过程中充当添加的碱,通过亲核相互作用影响生长碳正离子的活性 (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989)。

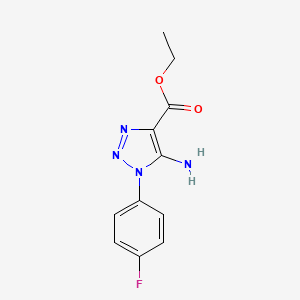

在药物化学中的应用

在药物化学中,已经合成了相关化合物用于特定应用,例如6-[(124)I]碘-2-(4'-N,N-二甲氨基)-苯基咪唑并[1,2-a]吡啶([ (124)I]IMPY)用作阿尔茨海默病研究中的正电子发射探针。该化合物在脑切片中富含β-淀粉样蛋白的区域中显示出显着的放射性保留,使其成为成像β-淀粉样蛋白斑块的有希望的探针 (Chang, Chen, Lee, Shen, & Wang, 2009)。

作用机制

While the exact mechanism of action for 3-Iodo-2,6-dimethylpyridine is not specified, similar compounds like Idoxuridine act as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

安全和危害

未来方向

The Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid unexpectedly afforded a product of intramolecular cyclization instead of α,β-unsaturated ketones (mono- or bis-azachalcones). This opens up new possibilities for the synthesis of novel pyridine-based derivatives .

属性

IUPAC Name |

3-iodo-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSABUXCLUKDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514678 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2,6-dimethylpyridine | |

CAS RN |

29976-16-7 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

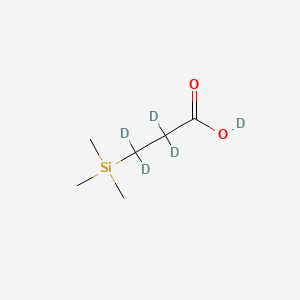

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)

![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)